An In-depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-Dinitrobenzoic acid, a significant compound in various chemical and pharmaceutical applications. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectroscopic data for analytical purposes.
Core Chemical and Physical Properties
3,4-Dinitrobenzoic acid is a crystalline solid, appearing as yellow or colorless crystals. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Melting Point | 166 °C | [2] |
| Solubility in Water | 0.673 g / 100 mL at 25 °C | [2] |
| pKa | 2.82 | [3] |
| Appearance | Yellow or colorless crystals | [4] |
Table 1: Key Physical and Chemical Properties of 3,4-Dinitrobenzoic Acid
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key properties of 3,4-Dinitrobenzoic acid.
Synthesis of 3,4-Dinitrobenzoic Acid
A common method for the synthesis of 3,4-Dinitrobenzoic acid is the oxidation of 3,4-dinitrotoluene. While a specific detailed protocol for this exact conversion can be adapted from general procedures for the oxidation of nitrotoluenes to their corresponding benzoic acids. Another established method involves the treatment of 3-nitro-4-aminotoluene with Caro's acid followed by oxidation of the resulting 3-nitro-4-nitrosotoluene with potassium dichromate[2]. A detailed procedure for a similar transformation is provided in Organic Syntheses.
Workflow for the Synthesis of 3,4-Dinitrobenzoic Acid from 3-Nitro-4-aminotoluene:
Caption: Synthesis of 3,4-Dinitrobenzoic Acid.
Determination of Melting Point
The melting point of 3,4-Dinitrobenzoic acid can be determined using the capillary tube method with a melting point apparatus.
Procedure:
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A small amount of finely powdered, dry 3,4-Dinitrobenzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a rate of 10-20 °C per minute initially.
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As the temperature approaches the expected melting point (around 166 °C), the heating rate is reduced to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).
Determination of Solubility
The solubility of 3,4-Dinitrobenzoic acid in various solvents can be determined qualitatively and quantitatively.
Qualitative Procedure:
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Place approximately 10-20 mg of 3,4-Dinitrobenzoic acid into a small test tube.
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Add 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.
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Observe whether the solid dissolves completely.
Quantitative Procedure (for water):
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A saturated solution of 3,4-Dinitrobenzoic acid in water is prepared by adding an excess of the solid to a known volume of water in a flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached.
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A known volume of the clear supernatant is carefully removed and the solvent is evaporated.
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The mass of the remaining solid is determined, and the solubility is calculated in g/100 mL.
Determination of pKa
The acid dissociation constant (pKa) of 3,4-Dinitrobenzoic acid can be determined by potentiometric titration.
Procedure:
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A standard solution of 3,4-Dinitrobenzoic acid is prepared in water or a suitable co-solvent if solubility is low.
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A pH electrode is calibrated and immersed in the solution.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, known increments.
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The pH is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The equivalence point is determined from the point of inflection of the curve.
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The pH at the half-equivalence point is equal to the pKa of the acid.
Logical Workflow for Property Determination:
Caption: Experimental workflow for characterization.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3,4-Dinitrobenzoic acid.
| Spectroscopic Technique | Key Observances |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the 1,2,4-trisubstituted benzene (B151609) ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro groups. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH) and nitro groups (-NO₂). |
Table 2: Summary of Spectroscopic Data for 3,4-Dinitrobenzoic Acid
Reactivity and Stability
3,4-Dinitrobenzoic acid is a stable compound under normal conditions. The presence of two electron-withdrawing nitro groups on the aromatic ring makes it a relatively strong acid and influences its reactivity in chemical syntheses. It can undergo reactions typical of carboxylic acids, such as esterification and amide formation.
Safety and Handling
3,4-Dinitrobenzoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
